Pamiparib - 1446261-44-4

Pamiparib

Catalog Number: EVT-253528
CAS Number: 1446261-44-4
Molecular Formula: C16H15FN4O
Molecular Weight: 298.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pamiparib (BGB-290) is a potent and selective small molecule inhibitor of Poly (ADP-ribose) polymerase-1 (PARP1) and PARP2. [, ] It acts as an antitumor agent by exploiting defects in the homologous recombination repair (HRR) pathway, particularly in cancer cells. [, ] This mechanism leads to the accumulation of DNA strand breaks and ultimately results in apoptosis of the targeted cells. [] Pamiparib is currently under investigation in Phase III clinical trials for maintenance therapy in platinum-sensitive ovarian cancer and gastric cancer. []

Future Directions
  • Optimization of Combination Therapies: Further research is needed to optimize Pamiparib-based combination therapies, particularly with other targeted therapies and chemotherapeutic agents. [, , ]

  • Biomarker Development: Identifying predictive biomarkers for Pamiparib response will be crucial for personalizing treatment and improving patient outcomes. []

  • Exploring Novel Applications: Investigating the potential of Pamiparib in treating other types of cancer with HRD or synthetic lethal vulnerabilities will be essential. []

  • Mechanistic Studies: Deeper understanding of the molecular mechanisms underlying Pamiparib's PARP trapping activity and its impact on different DNA repair pathways is necessary. []

  • Clinical Trial Expansion: Expanding clinical trials to assess Pamiparib's efficacy and safety in various cancer types and diverse patient populations will be critical for its successful clinical translation. []

Olaparib

Compound Description: Olaparib is an orally bioavailable, small molecule inhibitor of Poly (ADP-ribose) polymerase-1 (PARP1) and PARP2, indicated for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers. [] Olaparib is a P-gp substrate. []

Rucaparib

Compound Description: Rucaparib is an orally bioavailable PARP inhibitor that is approved for use in ovarian cancer. [] Rucaparib, like Pamiparib, is clinically used as a single agent to exploit HRR defects and for chemo- and radiosensitisation. []

Niraparib

Compound Description: Niraparib is an orally bioavailable PARP inhibitor approved for use in ovarian cancer. [] Like Pamiparib, Niraparib is used clinically as a single agent to exploit HRR defects and for chemo- and radiosensitisation. []

Talazoparib

Compound Description: Talazoparib is an orally bioavailable PARP inhibitor that is approved for use in ovarian and breast cancer. [, ] Like Pamiparib, Talazoparib is used clinically as a single agent to exploit HRR defects and for chemo- and radiosensitisation. []

Veliparib

Compound Description: Veliparib is an orally bioavailable PARP inhibitor that, unlike Pamiparib, has shown limited single-agent activity in glioblastoma. []

[¹⁴C]-Pamiparib

Compound Description: [¹⁴C]-Pamiparib is a radiolabeled form of Pamiparib used in absorption, metabolism, and excretion (AME) studies to track the drug and its metabolites in the body. []

Relevance: [¹⁴C]-Pamiparib is essential in understanding the pharmacokinetic properties of Pamiparib, providing valuable information about its absorption, distribution, metabolism, and excretion. []

Dehydrogenated Oxidative Product (M3)

Compound Description: M3 is the major metabolite of Pamiparib, formed through N-oxidation and oxidation of the pyrrolidine ring. []

Relevance: M3 represents the primary metabolic pathway of Pamiparib in the body. [] Understanding the formation and activity of M3 is crucial for assessing potential drug interactions and safety. []

Temozolomide (TMZ)

Compound Description: Temozolomide (TMZ) is an oral alkylating agent commonly used in the treatment of glioblastoma. [, ]

Relevance: Studies have explored the combination of TMZ with Pamiparib for the treatment of glioblastoma. [, , , ] Preclinical data suggest that Pamiparib can synergize with TMZ and radiation, enhancing therapeutic efficacy in this cancer. [, ]

Apatinib

Compound Description: Apatinib is a small molecule tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor-2 (VEGFR-2). []

Relevance: Apatinib is being investigated as a potential combination therapy with Pamiparib, particularly in the context of advanced gastric cancer. [] The combination aims to enhance the therapeutic effect by targeting multiple pathways involved in cancer progression. []

Source

Pamiparib was developed by BeiGene, a biotechnology company focused on molecularly targeted therapies for cancer. It has undergone various clinical trials to assess its efficacy and safety profile in treating solid tumors and hematological malignancies.

Classification

Pamiparib is classified as a small molecule drug and falls under the category of PARP inhibitors. These inhibitors are designed to interfere with the DNA repair mechanisms of cancer cells, making them more susceptible to DNA-damaging agents such as chemotherapy and radiation.

Synthesis Analysis

Methods

The synthesis of Pamiparib involves several key steps that utilize various organic synthesis techniques. A notable method includes the use of coupling reactions between specific functionalized intermediates to construct the core structure of the compound.

Technical Details

  1. Starting Materials: The synthesis typically begins with readily available aromatic compounds that serve as the backbone.
  2. Reactions: Key reactions include:
    • Amide Bond Formation: Utilizing coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide for amide bond formation.
    • Cyclization: Incorporating cyclization steps to form the bicyclic structure characteristic of Pamiparib.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.
Molecular Structure Analysis

Structure

Pamiparib has a complex molecular structure characterized by a bicyclic core that includes a phthalazinone moiety. The specific arrangement of functional groups contributes to its binding affinity for PARP enzymes.

Data

  • Molecular Formula: C18_{18}H21_{21}N5_{5}O
  • Molecular Weight: Approximately 325.4 g/mol
  • Structural Features: The structure contains nitrogen heterocycles and aliphatic chains that enhance its pharmacological properties.
Chemical Reactions Analysis

Reactions

Pamiparib undergoes various chemical reactions during its synthesis and metabolic processes:

  1. Hydrolysis: In biological systems, Pamiparib may be hydrolyzed, affecting its pharmacokinetics.
  2. Oxidation: Potential oxidation reactions can occur, leading to metabolites that may have different biological activities.

Technical Details

The stability of Pamiparib under physiological conditions is crucial for its effectiveness as a therapeutic agent. Studies have shown that it maintains stability in plasma, which is essential for its therapeutic window.

Mechanism of Action

Process

Pamiparib exerts its effects by inhibiting the enzymatic activity of PARP-1 and PARP-2, which play critical roles in DNA repair via the base excision repair pathway. By trapping PARP at sites of DNA damage, Pamiparib prevents the repair of single-strand breaks, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis in cancer cells.

Data

Clinical studies have demonstrated that Pamiparib enhances the efficacy of DNA-damaging agents such as platinum-based chemotherapies by increasing tumor sensitivity to these treatments.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pamiparib is typically presented as a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water, which influences formulation strategies for drug delivery.

Chemical Properties

  • Stability: The compound shows good stability under standard laboratory conditions but requires careful handling due to potential degradation pathways.
  • pKa Value: The pKa values indicate its ionization properties in physiological pH ranges, influencing its absorption and distribution characteristics.
Applications

Scientific Uses

Pamiparib is primarily explored for its applications in cancer therapy:

Properties

CAS Number

1446261-44-4

Product Name

Pamiparib

IUPAC Name

(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one

Molecular Formula

C16H15FN4O

Molecular Weight

298.31 g/mol

InChI

InChI=1S/C16H15FN4O/c1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16/h5-6,18H,2-4,7H2,1H3,(H,20,22)/t16-/m1/s1

InChI Key

DENYZIUJOTUUNY-MRXNPFEDSA-N

SMILES

CC12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F

Synonyms

Pamiparib; BGB-290; BGB 290; BGB290;

Canonical SMILES

CC12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F

Isomeric SMILES

C[C@]12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.